molecular formula C15H23BFNO4S B2523895 N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide CAS No. 1269233-76-2

N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2523895
CAS No.: 1269233-76-2
M. Wt: 343.22
InChI Key: WDAKVRIFOFZSFK-UHFFFAOYSA-N
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Description

“N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide” is an important boric acid derivative . It is obtained by a two-step substitution reaction .


Synthesis Analysis

The compound is synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical and Chemical Properties Analysis

DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Crystallographic Properties and Molecular Structures

Research has delved into the crystallographic properties and molecular structures of compounds similar to N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide. For instance, Decken et al. (2002) explored a sulfonamide containing a boronate ester group, highlighting its crystalline structure with a Lewis-acid B atom in a trigonal–planar environment, devoid of significant inter- or secondary intramolecular interactions (Decken et al., 2002). Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, revealing their molecular structures through spectroscopic methods and crystallographic analyses. Density Functional Theory (DFT) was used to confirm the molecular structures, and the study also examined the molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).

Boronate Ester Synthesis and Functional Group Interactions

Syntheses of compounds involving the boronate ester group have been a focal point of research. Takagi and Yamakawa (2013) studied the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation, shedding light on methodological efficiencies, particularly in the presence of sulfonyl groups (Takagi & Yamakawa, 2013). Additionally, research by Morrison et al. (2010) involved the synthesis of boronated phosphonium salts, exploring their X-ray diffraction properties, in vitro cytotoxicity, and cellular uptake, thereby providing insights into the biological relevance of these compounds (Morrison et al., 2010).

Fluorescence and Sensory Applications

The compound's structural features, such as the boronate ester group, contribute to its potential applications in sensory technologies. Fu et al. (2016) synthesized an organic thin-film fluorescence probe with enhanced sensitivity to hydrogen peroxide vapor, attributing the fast deboronation velocity and low detection limits to the introduction of functional groups that augment the boron ester's reactivity (Fu et al., 2016).

Safety and Hazards

The compound has a signal word of “Warning” and is classified as “Acute Tox. 3 Oral” according to its safety information .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It has good biological activity and pharmacological effects . Fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO4S/c1-6-10-23(19,20)18-12-9-7-8-11(13(12)17)16-21-14(2,3)15(4,5)22-16/h7-9,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAKVRIFOFZSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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